

Molecular Characteristics of Mycoplasma pneumoniae P30 Protein: An In-depth Technical Guide

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Introduction

Mycoplasma pneumoniae is a significant causative agent of atypical pneumonia in humans. Its pathogenicity is critically dependent on its ability to adhere to the respiratory epithelium, a process mediated by a specialized terminal organelle. The P30 protein is a key adhesin located at the tip of this organelle, playing a pivotal role in cytoadherence and gliding motility, making it a crucial factor in the virulence of this bacterium.^{[1][2]} This technical guide provides a comprehensive overview of the molecular characteristics of the P30 protein, intended to serve as a valuable resource for researchers and professionals involved in the study of M. pneumoniae and the development of novel therapeutics.

Core Molecular Characteristics

The P30 protein is a transmembrane protein essential for the integrity and function of the M. pneumoniae attachment organelle.^[1] It is involved in the initial attachment to host cells and subsequent gliding motility, which allows the bacterium to navigate the respiratory tract.^[1] Mutants lacking a functional P30 protein are deficient in adhesion and motility and are considered avirulent.^[1]

Quantitative Data Summary

A compilation of the key quantitative data for the P30 protein and its corresponding gene, MPN453, is presented in Table 1.

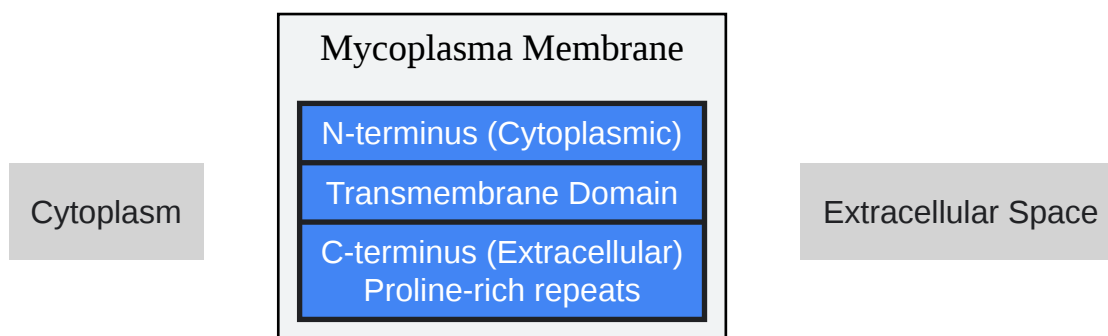
Characteristic	Value	Reference
Protein		
Molecular Weight (Apparent)	~30 kDa	[1]
Molecular Weight (Calculated)	29.743 kDa	
Number of Amino Acids	275	[1]
Isoelectric Point (pI)	Data not available in search results	
Gene (MPN453)		
Size	825 nucleotides	
G+C Content	54.4%	[1]

Protein Domain Architecture and Function

The P30 protein exhibits a modular structure, with distinct domains contributing to its overall function in adhesion and motility. It is a transmembrane protein with its N-terminus located in the cytoplasm and its C-terminus exposed on the cell surface.[3][4]

- **N-terminal Cytoplasmic Domain:** This intracellular region is believed to be crucial for the proper function of P30, potentially linking the protein to the internal structures of the terminal organelle.[5]
- **Transmembrane Domain:** This hydrophobic segment anchors the P30 protein within the mycoplasma cell membrane.
- **C-terminal Extracellular Domain:** This surface-exposed region is rich in proline residues and contains several repeat sequences.[3] This domain is directly involved in binding to host cell receptors, such as sialoglycoproteins and sulfated glycolipids, and is highly immunogenic.[1] The C-terminus shares sequence homology with the major adhesin P1, suggesting a functional relationship.

A schematic representation of the P30 protein's domain structure is provided below.



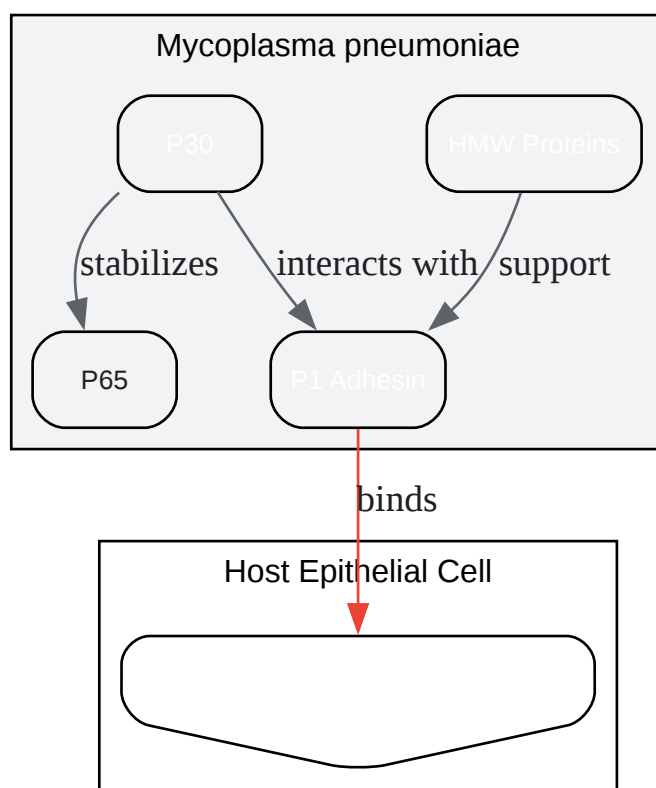
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P30 Protein Domain Architecture

Role in the Adhesion Complex

The P30 protein does not function in isolation but is a critical component of a larger adhesion complex at the terminal organelle. It interacts with other key proteins, most notably the P1 adhesin, to mediate efficient binding to host cells. The proper localization and function of P1 are dependent on the presence of P30.[2] This complex of adhesins and accessory proteins forms a high-density structure at the bacterial pole, facilitating a strong and specific interaction with the host epithelium.

The following diagram illustrates the central role of P30 within the *M. pneumoniae* adhesion complex.



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P30 in the *M. pneumoniae* Adhesion Complex

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the P30 protein.

Recombinant P30 Protein Expression and Purification

This protocol describes the expression and purification of a maltose-binding protein (MBP)-P30 fusion protein in *E. coli*.

- Cloning:
 - Amplify the gene fragment of P30 (e.g., the C-terminal region) using PCR with primers containing appropriate restriction sites.

- Ligate the purified PCR product into an expression vector containing an N-terminal MBP tag (e.g., pMAL).
- Transform the ligation product into a suitable E. coli expression strain (e.g., BL21).
- Verify the correct insertion by restriction digestion and DNA sequencing.
- Expression:
 - Inoculate a single colony of transformed E. coli into Luria-Bertani (LB) broth containing the appropriate antibiotic and grow overnight at 37°C with shaking.
 - Dilute the overnight culture into a larger volume of LB broth and grow to an optical density at 600 nm (OD₆₀₀) of 0.4-0.6.
 - Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.
 - Continue to incubate at 37°C for 4-5 hours with shaking.
- Purification:
 - Harvest the bacterial cells by centrifugation.
 - Resuspend the cell pellet in a suitable lysis buffer (e.g., 20 mM Tris-HCl, 200 mM NaCl, 1 mM EDTA, pH 7.4).
 - Lyse the cells by sonication on ice.
 - Clarify the lysate by centrifugation to remove cell debris.
 - Apply the supernatant to an amylose resin column pre-equilibrated with column buffer.
 - Wash the column extensively with column buffer to remove unbound proteins.
 - Elute the MBP-P30 fusion protein with column buffer containing 10 mM maltose.
 - Analyze the purified protein by SDS-PAGE and confirm its identity by Western blotting.

Western Blotting for P30 Detection

This protocol outlines the general steps for detecting the P30 protein in *M. pneumoniae* lysates.

- Sample Preparation:
 - Culture *M. pneumoniae* to the desired density.
 - Harvest the cells by centrifugation.
 - Wash the cell pellet with phosphate-buffered saline (PBS).
 - Lyse the cells in a suitable lysis buffer containing protease inhibitors.
 - Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).
- SDS-PAGE and Protein Transfer:
 - Mix the protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
 - Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
 - Perform electrophoresis to separate the proteins by size.
 - Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
- Immunodetection:
 - Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature or overnight at 4°C.
 - Incubate the membrane with a primary antibody specific for the P30 protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.
 - Wash the membrane three times with TBST for 10 minutes each.

- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.
- Detection:
 - Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
 - Detect the signal using X-ray film or a digital imaging system.

Cell Adhesion Assay

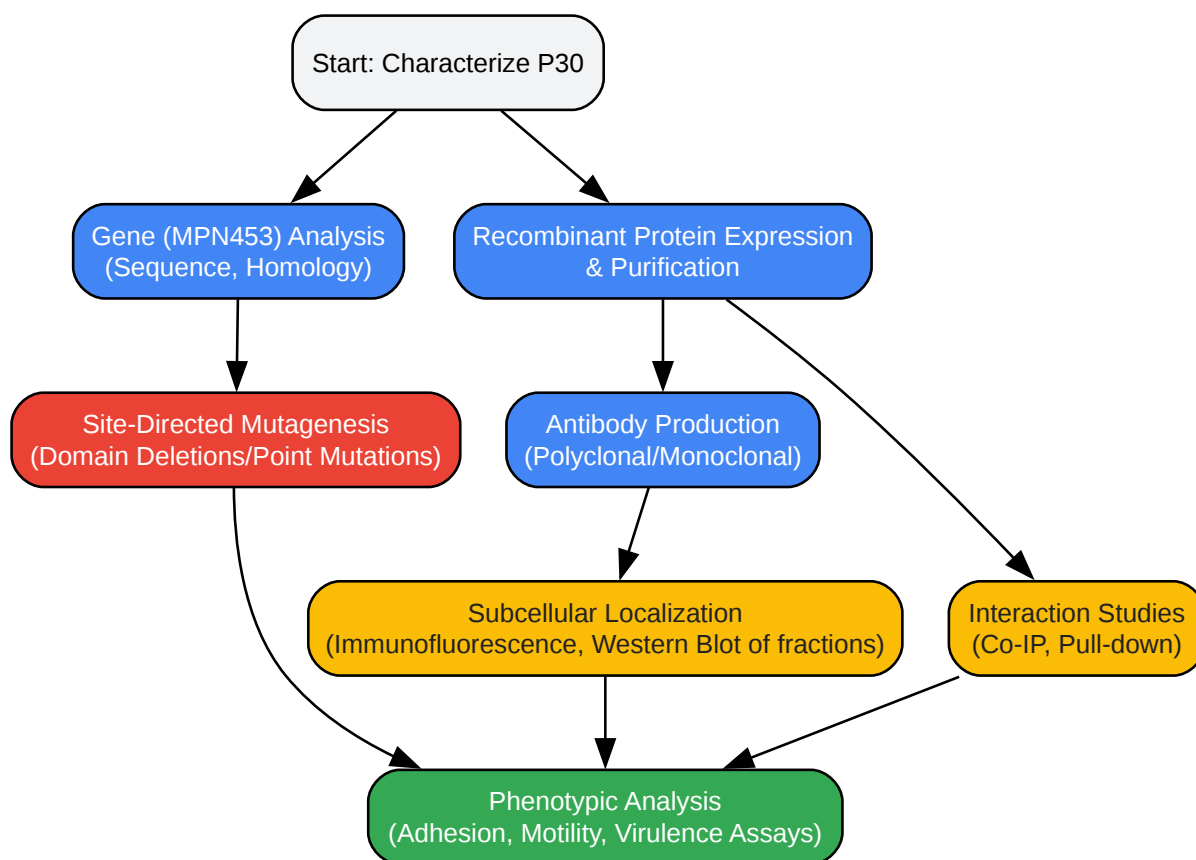
This protocol provides a general framework for quantifying the adherence of *M. pneumoniae* to host cells.

- Cell Culture:
 - Culture a relevant human cell line (e.g., A549 lung carcinoma cells) to confluence in appropriate cell culture plates.
- Bacterial Preparation:
 - Grow *M. pneumoniae* in a suitable broth medium.
 - Label the bacteria with a fluorescent dye (e.g., calcein-AM) or radioisotope for quantification.
 - Wash and resuspend the labeled bacteria in cell culture medium.
- Adhesion Assay:
 - Wash the confluent host cell monolayers with PBS.
 - Add the labeled *M. pneumoniae* suspension to the host cells at a defined multiplicity of infection (MOI).
 - Incubate for a specific period (e.g., 1-2 hours) at 37°C in a CO₂ incubator to allow for bacterial adherence.

- Gently wash the monolayers multiple times with PBS to remove non-adherent bacteria.
- Quantification:
 - Lyse the host cells with a lysis buffer (e.g., containing a non-ionic detergent).
 - Quantify the number of adherent bacteria by measuring the fluorescence or radioactivity of the cell lysate.
 - Alternatively, adherent bacteria can be quantified by plating serial dilutions of the lysate and counting colony-forming units (CFUs).

Experimental Workflow for P30 Functional Analysis

A systematic approach is required to elucidate the function of the P30 protein. The following workflow outlines a logical sequence of experiments.



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Workflow for P30 Functional Analysis

Conclusion

The P30 protein of *Mycoplasma pneumoniae* is a multifaceted adhesin with a critical role in the pathogenesis of infection. Its well-defined domain structure, involvement in the adhesion complex, and high immunogenicity make it an attractive target for the development of novel diagnostic tools and vaccines. The experimental protocols and workflows outlined in this guide provide a framework for further investigation into the molecular intricacies of this essential virulence factor. A deeper understanding of the P30 protein will undoubtedly contribute to the development of more effective strategies to combat *M. pneumoniae* infections.

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